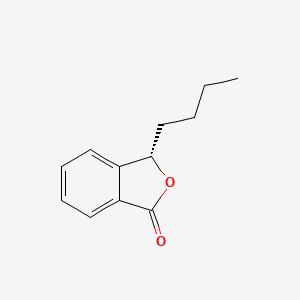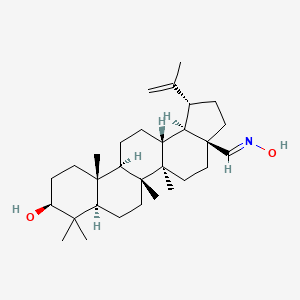
3beta-Hydroxy-lup-20(29)-en-28-al oxime
Vue d'ensemble
Description
“3beta-Hydroxy-lup-20(29)-en-28-al oxime” seems to be a derivative of the compound "3beta-Hydroxy-lup-20(29)-ene" . The parent compound is a type of lupane triterpenoid , which is a class of chemical compounds consisting of three terpene units with the molecular formula C30H48 .
Molecular Structure Analysis
The molecular structure of “3beta-Hydroxy-lup-20(29)-en-28-al oxime” would likely be similar to its parent compound “3beta-Hydroxy-lup-20(29)-ene”, which has the molecular formula C30H50O .
Applications De Recherche Scientifique
Cytotoxic and Anticancer Properties
- Lupane-type triterpenoids, including compounds related to 3beta-Hydroxy-lup-20(29)-en-28-al oxime, have been shown to possess cytotoxic properties against various cancer cell lines. Specifically, new oleanane-type triterpenoids isolated from the stem bark of Liquidamber styraciflua demonstrated strong cytotoxicity against a panel of 39 human cancer cell lines (Sakai et al., 2004). Similarly, hydrolysis of certain analogues of these compounds resulted in higher cytotoxicity against tumor cell lines, suggesting their potential in cancer treatment (Šarek et al., 2005).
Antiviral Activity
- Derivatives of 3beta-Hydroxy-lup-20(29)-en-28-al oxime have been studied for their antiviral properties, particularly against HIV. Betulinic acid derivatives, structurally related to 3beta-Hydroxy-lup-20(29)-en-28-al oxime, showed promising anti-HIV activity. Notably, some derivatives exhibited potent anti-HIV activity with slightly better results than existing clinical trial candidates, highlighting their potential as leads for developing HIV-1 inhibitors (Qian et al., 2009).
Antimicrobial and Antifungal Effects
- Triterpenoids, including those similar to 3beta-Hydroxy-lup-20(29)-en-28-al oxime, have also been noted for their antimicrobial activity. A study on the air-dried stems and ripe fruit of Drypetes inaequalis revealed that certain triterpene derivatives exhibited modest antimicrobial activity against a range of bacteria (Awanchiri et al., 2009).
Anti-angiogenic Effects
- Compounds related to 3beta-Hydroxy-lup-20(29)-en-28-al oxime have been evaluated for their anti-angiogenic effects, crucial in cancer treatment as angiogenesis aids tumor growth. Betulinic acid, for instance, demonstrated significant anti-angiogenic activity, suggesting that structurally similar compounds might also possess such properties (Dehelean et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3beta-Hydroxy-lup-20(29)-en-28-al oxime are macrophages . Macrophages are immune cells that play a critical role in the body’s defense against foreign agents . They produce pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β), which trigger the cascades responsible for the inflammatory response .
Mode of Action
3beta-Hydroxy-lup-20(29)-en-28-al oxime interacts with its targets by reducing the production of nitric oxide (NO), significantly suppressing lipopolysaccharide (LPS)-induced expression of TNF-α and IL-1β at the mRNA and protein levels in macrophages . It also reduces the secretion of High Mobility Group Box 1 (HMGB1), a protein released by activated monocytes or macrophages .
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which mediates the expression of pro-inflammatory cytokines . It efficiently decreases nuclear factor-kappaB (NF-κB) activation by inhibiting the degradation and phosphorylation of IκBα . This inhibition leads to a decrease in the production of pro-inflammatory mediators and cytokines, thereby reducing inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory mediators and cytokines, it exerts anti-inflammatory properties . This makes it a potential candidate for therapy for diseases such as fulminant hepatitis and rheumatology .
Propriétés
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(E)-hydroxyiminomethyl]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/b31-18+/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYZHONUJBNDJH-UXEVJXGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betulin-28-oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






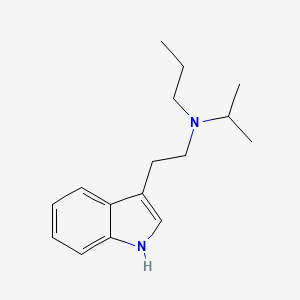
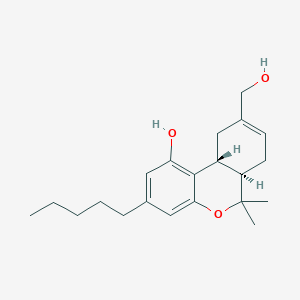
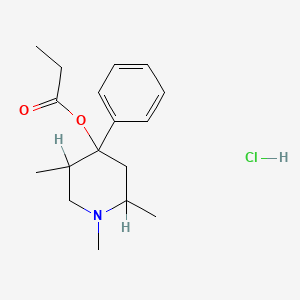
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)
![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)
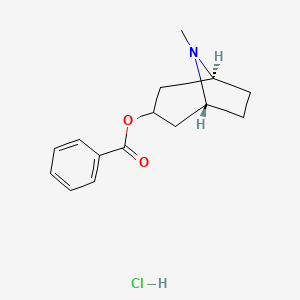

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)
![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)
![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)
